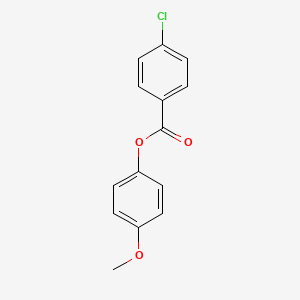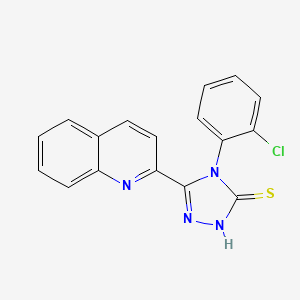
Benzoic acid, 4-chloro-, 4-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-, 4-methoxyphenyl ester is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the ester group is formed with 4-methoxyphenol. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 4-methoxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-chloro-, 4-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid and 4-methoxybenzoic acid.
Reduction: 4-Chlorobenzyl alcohol and 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-chloro-, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-chloro-, 4-methoxyphenyl ester can be compared with other similar compounds such as:
Benzoic acid, 4-chloro-, phenyl ester: This compound lacks the methoxy group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-methoxy-, phenyl ester: This compound lacks the chlorine atom, affecting its reactivity and applications.
Benzoic acid, 4-chloro-, methyl ester: This compound has a methyl ester group instead of a phenyl ester group, leading to different chemical properties and applications.
The unique combination of the chlorine atom and the methoxyphenyl ester group in this compound makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
5410-99-1 |
|---|---|
Formule moléculaire |
C14H11ClO3 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9H,1H3 |
Clé InChI |
MSZPFWFDFWYVOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017135.png)
![ethyl 4-cyano-3-methyl-5-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B15017140.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxybenzohydrazide](/img/structure/B15017152.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15017161.png)
![N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15017166.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B15017178.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B15017184.png)
![N-({N'-[(E)-(4,5-Dibromofuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15017185.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15017199.png)

![(5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15017205.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B15017210.png)
![2-[(2E)-2-{[17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15017221.png)
![(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017228.png)
